(3-Aminobenzyl)diethylamine dihydrobromide
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Overview
Description
(3-Aminobenzyl)diethylamine dihydrobromide is a chemical compound with the molecular formula C11H18N2.2BrH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminobenzyl group attached to a diethylamine moiety, and it is commonly used in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminobenzyl)diethylamine dihydrobromide typically involves the reaction of 3-nitrobenzyl chloride with diethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reduction step may be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Aminobenzyl)diethylamine dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(3-Aminobenzyl)diethylamine dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminobenzyl)diethylamine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The aminobenzyl group may participate in hydrogen bonding and electrostatic interactions, while the diethylamine moiety can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminobenzyl)dimethylamine
- (3-Aminobenzyl)methylamine
- (3-Aminobenzyl)ethylamine
Uniqueness
(3-Aminobenzyl)diethylamine dihydrobromide is unique due to its specific combination of an aminobenzyl group and a diethylamine moiety, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields of research.
Properties
IUPAC Name |
3-(diethylaminomethyl)aniline;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2BrH/c1-3-13(4-2)9-10-6-5-7-11(12)8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMQYLQIOPMPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)N.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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